(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating various diseases.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor works by inhibiting the activity of this compound, which is a protein kinase that regulates various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting this compound, this compound inhibitor can regulate these processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including reducing the accumulation of amyloid-beta protein, improving cognitive function, inhibiting tumor growth, and inducing apoptosis in cancer cells. Additionally, this compound inhibitor has been shown to regulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor is its potential in treating various diseases. Additionally, this compound inhibitor has been shown to have a high specificity for this compound, which reduces the risk of off-target effects. However, one of the limitations of this compound inhibitor is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several potential future directions for (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor research, including developing more potent and selective inhibitors, evaluating the toxicity and pharmacokinetics of this compound inhibitor in preclinical and clinical studies, and investigating the potential of this compound inhibitor in combination with other therapies. Additionally, this compound inhibitor research can provide insights into the role of this compound in various cellular processes and potentially identify new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor involves various chemical reactions, including the coupling reaction of 4-prop-2-ynyloxan-4-ylamine with (E)-4-(dimethylamino)but-2-enoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to have potential in treating various diseases, including Alzheimer's disease, Down syndrome, and cancer. Studies have shown that this compound inhibitor can reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, this compound inhibitor has been shown to improve cognitive function in mouse models of Down syndrome. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-7-14(8-11-18-12-9-14)15-13(17)6-5-10-16(2)3/h1,5-6H,7-12H2,2-3H3,(H,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBRRORHTIRURP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.